molecular formula C8H15NO2 B14727578 N-Acetylhexanamide CAS No. 10601-70-4

N-Acetylhexanamide

Cat. No.: B14727578
CAS No.: 10601-70-4
M. Wt: 157.21 g/mol
InChI Key: KHTWNDPBXXOFMV-UHFFFAOYSA-N
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Description

N-Acetylhexanamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of hexanamide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylhexanamide can be synthesized through the acetylation of hexanamide. One common method involves reacting hexanamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same reactants but is optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Acetylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetylhexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylhexanamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of amide bonds. This interaction can lead to the formation of hexanoic acid and acetic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylbenzamide
  • N-Acetylbutanamide
  • N-Acetylpentanamide

Comparison

N-Acetylhexanamide is unique due to its specific chain length and the presence of an acetyl group. Compared to N-Acetylbenzamide, which has an aromatic ring, this compound is more flexible and less rigid. This flexibility can influence its reactivity and interactions with other molecules .

Properties

CAS No.

10601-70-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-acetylhexanamide

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-8(11)9-7(2)10/h3-6H2,1-2H3,(H,9,10,11)

InChI Key

KHTWNDPBXXOFMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)C

Origin of Product

United States

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